5-Chloro-2-piperazin-1-yl-1,3-benzoxazole
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Overview
Description
5-Chloro-2-piperazin-1-yl-1,3-benzoxazole is a chemical compound characterized by its unique structure, which includes a benzoxazole ring substituted with a chlorine atom and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole typically involves the reaction of 2-chlorobenzoxazole with piperazine under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are commonly employed to ensure efficient production. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It has shown promise in inhibiting the growth of certain bacteria and viruses, making it a candidate for further development as a therapeutic agent.
Medicine: The compound has been investigated for its potential use in the treatment of various medical conditions, such as neurological disorders and inflammation. Its ability to interact with specific molecular targets suggests its utility in drug discovery and development.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemical products. Its unique properties contribute to the development of new technologies and applications.
Mechanism of Action
The mechanism by which 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound's ability to bind to receptors and enzymes plays a crucial role in its biological activity. For example, it may act as an antagonist to dopamine and serotonin receptors, influencing neurotransmitter signaling pathways.
Comparison with Similar Compounds
2-(Piperazin-1-yl)benzothiazole
3-(Piperazin-1-yl)benzothiazole
5-Chloro-2-(piperazin-1-yl)benzothiazole
Uniqueness: 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole stands out due to its specific structural features, such as the presence of the benzoxazole ring and the chlorine atom. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-chloro-2-piperazin-1-yl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-8-1-2-10-9(7-8)14-11(16-10)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWGQRQPGUJVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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